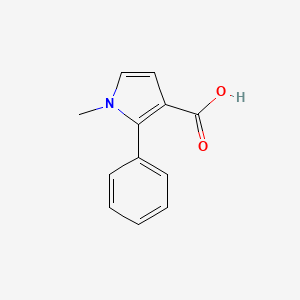

1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-2-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMLRRGBKWXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70667508 | |

| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807624-24-4 | |

| Record name | 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70667508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-2-phenyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of their biological and physical properties. The target molecule, this compound, features a combination of N-methylation, C2-arylation, and a C3-carboxylic acid moiety, making it an attractive building block for further chemical elaboration. The synthesis of such polysubstituted pyrroles often relies on robust and versatile synthetic methodologies, among which the Paal-Knorr synthesis is a cornerstone.[1][2][3][4][5]

Part 1: Synthesis of this compound

The synthesis of the target compound can be approached through a multi-step sequence, culminating in the construction of the pyrrole ring via the Paal-Knorr reaction. This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine.[1][2][4]

Synthetic Strategy Overview

Our proposed synthetic route begins with the preparation of a suitable 1,4-dicarbonyl precursor, ethyl 2-benzoyl-3-oxobutanoate. This intermediate will then be subjected to a Paal-Knorr cyclization with methylamine to furnish the corresponding pyrrole ester. Finally, saponification of the ester will yield the desired this compound.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid

Introduction: 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid is a member of the pyrrole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the methyl, phenyl, and carboxylic acid groups on the pyrrole ring imparts a unique combination of steric and electronic features, making a thorough understanding of its physicochemical properties essential for its application in research and development. This guide provides a comprehensive overview of these properties, detailing both established data and the rigorous experimental protocols required for their determination. The methodologies are presented to ensure scientific integrity, offering a self-validating framework for researchers.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 807624-24-4 | [1] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Canonical SMILES | CN1C(=C(C=C1)C2=CC=CC=C2)C(=O)O | - |

Molecular Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of a molecule dictate its behavior in various systems, from reaction flasks to biological environments. While specific experimental data for this compound are not widely published, this section outlines the standard methodologies for their determination.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Expected Properties:

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available. | Expected to be a crystalline solid at room temperature. The melting point will be influenced by the planarity of the biphenyl-pyrrole system and intermolecular hydrogen bonding via the carboxylic acid groups. |

| Appearance | Data not available. | Likely a white to off-white crystalline powder. |

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard digital melting point apparatus, a reliable method for determining the melting range of a crystalline solid.[2][3]

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered to allow for uniform packing. If the sample is granular, gently grind it in a mortar and pestle.[2]

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, drop the capillary tube through a long, vertical glass tube, allowing it to bounce on the benchtop.[2]

-

The final packed sample height should be 2-3 mm for an accurate reading.[2]

-

-

Instrument Setup & Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[4]

-

If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C/min to establish a rough range.[4]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[2]

-

Begin the accurate determination with a new sample, heating at a slow, controlled rate of 1-2 °C/min.

-

-

Data Recording:

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last crystal melts, and the sample is completely liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Causality: A slow heating rate is crucial near the melting point to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in a depressed and broadened melting range.[5]

Workflow Diagram: Melting Point Determination

Caption: Workflow for melting point determination.

Solubility Profile

Solubility is a fundamental property that influences reaction conditions, purification methods, and bioavailability. The presence of a polar carboxylic acid group and a large nonpolar phenyl-pyrrole core suggests a varied solubility profile.

Expected Properties:

| Solvent | Expected Solubility | Rationale |

|---|---|---|

| Water | Low | The large hydrophobic surface area of the phenyl and pyrrole rings will likely dominate, despite the polar carboxylic acid group. |

| Aqueous Base (e.g., 5% NaOH) | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt. |

| Aqueous Bicarbonate (e.g., 5% NaHCO₃) | Likely Soluble | Carboxylic acids are typically acidic enough (pKa ≈ 4-5) to react with weak bases like sodium bicarbonate. |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound lacks a sufficiently basic functional group to be protonated. |

| Polar Organic Solvents (e.g., Methanol, DMSO) | Soluble | These solvents can engage in hydrogen bonding with the carboxylic acid and accommodate the nonpolar regions. |

| Nonpolar Organic Solvents (e.g., Hexane) | Low | The polarity of the carboxylic acid group will limit solubility in nonpolar media. |

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can also provide clues about its functional groups.[6][7]

Methodology:

-

Initial Solvent Screening:

-

Add approximately 20-30 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent (e.g., water) in portions, agitating vigorously after each addition.

-

Observe if the solid dissolves completely. If so, the compound is classified as soluble.

-

-

Acid-Base Reactivity Testing (if water-insoluble):

-

Test with 5% NaOH: If the compound is insoluble in water, test its solubility in 5% aqueous NaOH. Solubility indicates the presence of an acidic group, such as a carboxylic acid or phenol.[8]

-

Test with 5% NaHCO₃: To distinguish between a strong acid (carboxylic acid) and a weak acid (phenol), test solubility in 5% aqueous NaHCO₃. Effervescence (CO₂ evolution) and dissolution confirm a carboxylic acid.[8]

-

Test with 5% HCl: If the compound is insoluble in water and base, test its solubility in 5% aqueous HCl. Solubility indicates the presence of a basic group, such as an amine.[6]

-

-

Organic Solvent Testing:

-

Repeat step 1 with a range of organic solvents, such as methanol, ethanol, acetone, dichloromethane, and hexane, to establish a full solubility profile.

-

Workflow Diagram: Solubility Classification

Caption: Systematic workflow for solubility testing.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of the carboxylic acid group. It is critical for predicting the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, and biological interactions.

Expected Properties:

| Property | Value | Notes |

|---|

| pKa | ~3.5 - 4.5 | This is a typical range for carboxylic acids. The electron-withdrawing nature of the adjacent sp²-hybridized pyrrole and phenyl rings may slightly increase acidity (lower pKa) compared to a simple alkyl carboxylic acid.[9] |

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes as a function of added titrant.[10][11]

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).[11]

-

Accurately prepare a solution of the compound (~0.01 M) in water or a suitable co-solvent (e.g., methanol/water) if solubility is low. Note that using a co-solvent will yield an apparent pKa (pKaapp).[10]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M carbonate-free NaOH).

-

-

Titration:

-

Place a known volume of the sample solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette or automated titrator.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve (or the peak of the first derivative plot, dpH/dV).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2).[11]

-

Causality: At the half-equivalence point, the concentrations of the protonated acid (R-COOH) and the deprotonated conjugate base (R-COO⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([R-COO⁻]/[R-COOH])), when the concentration ratio is 1, the log term becomes zero, and thus pH = pKa.

Workflow Diagram: Potentiometric pKa Determination

Caption: Workflow for pKa determination via titration.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

Expected Properties:

| Property | Value | Notes |

|---|

| LogP | ~2.5 - 3.5 (Calculated) | The large, nonpolar phenyl-pyrrole core suggests significant lipophilicity. This is a computational estimate; experimental determination is required for confirmation. |

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[12][13][14]

Methodology:

-

Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate. This prevents volume changes during the experiment.[1]

-

Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the stock solution to a separatory funnel or vial.

-

Add a known volume of the pre-saturated water (typically at a 1:1 or 2:1 volume ratio).

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow equilibrium to be reached.

-

Allow the layers to separate completely. Centrifugation can be used to accelerate this process.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]water

-

LogP is the base-10 logarithm of P: LogP = log₁₀(P).

-

Causality: This method physically measures the equilibrium distribution of the solute between a lipophilic phase (n-octanol, mimicking biological membranes) and a hydrophilic phase (water). The resulting ratio is a direct measure of its relative affinity for these two environments.[13]

Spectroscopic Characterization

Spectroscopic analysis provides a molecular fingerprint, confirming the identity and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[15][16]

Sample Preparation Protocol:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for observation of the acidic proton.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

-

Cap the tube and place it in the NMR spectrometer.

Expected ¹H NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. |

| ~7.2 - 7.6 | Multiplet | 5H | Phenyl-H | Protons on the phenyl ring. |

| ~6.5 - 7.0 | Multiplets | 2H | Pyrrole-H | Protons on the pyrrole ring at positions 4 and 5. |

| ~3.6 - 3.8 | Singlet | 3H | N-CH₃ | Protons of the N-methyl group. |

Expected ¹³C NMR Signals (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 - 175 | C=O | Carbonyl carbon of the carboxylic acid is strongly deshielded.[16] |

| ~110 - 140 | Aromatic/Pyrrole Carbons | Multiple signals corresponding to the carbons of the phenyl and pyrrole rings. |

| ~35 - 40 | N-CH₃ | Carbon of the N-methyl group. |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[17][18]

Sample Preparation Protocol (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Acquire a background spectrum of the empty crystal.[17]

-

Place a small amount of the powdered solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Expected Characteristic IR Absorption Bands: | Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | | :--- | :--- | :--- | :--- | | 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (-COOH) | This very broad band is characteristic of the hydrogen-bonded dimer of carboxylic acids and often overlaps with C-H stretches.[19][20] | | ~3100 | Medium | C-H stretch | Aromatic/Pyrrole C-H | | ~2950 | Medium | C-H stretch | Methyl C-H | | 1680-1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (C=O) | The carbonyl stretch is a very intense and reliable indicator of the carboxylic acid group.[19][20] | | ~1600, ~1450 | Medium-Weak | C=C stretch | Aromatic/Pyrrole Ring | | 1210-1320 | Medium | C-O stretch | Carboxylic Acid (C-O) |[19] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[21][22]

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the solution into the ESI source of the mass spectrometer via direct infusion or coupled with liquid chromatography (LC/MS).[23]

-

Acquire data in both positive and negative ion modes.

Expected Mass Spectrum Features:

| Ion Mode | Expected m/z | Ion |

|---|---|---|

| Positive | 202.08 | [M+H]⁺ |

| Negative | 200.07 | [M-H]⁻ |

| Negative | 156.08 | [M-H-CO₂]⁻ |

Causality: In ESI, a soft ionization technique, the molecule is typically observed as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, allowing for unambiguous determination of the molecular weight.[23][24] The most common fragmentation pathway for carboxylic acids in negative mode is the loss of CO₂ (44 Da).

Synthesis Overview

While multiple synthetic routes may exist, a plausible approach for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction. One potential route could be the reaction of a suitable precursor like 1-Methyl-2-bromo-1H-pyrrole-3-carboxylic acid with phenylboronic acid under Suzuki coupling conditions. Another related method involves the palladium-catalyzed decarboxylative cross-coupling of 1-Methyl-2-pyrrolecarboxylic acid with a phenyl halide.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the core physicochemical properties of this compound. By combining established identifiers with detailed, validated experimental protocols, this document equips researchers, scientists, and drug development professionals with the necessary tools to rigorously characterize this compound. The provided methodologies for determining properties such as melting point, solubility, pKa, and LogP, alongside standard spectroscopic analyses, ensure a foundation of scientific integrity for future research and application.

References

-

Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

American Elements. (n.d.). This compound. [Link]

-

Reupohl, J., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development, 24(7), 1279-1286. [Link]

-

Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy: Carboxylic Acids. [Link]

-

Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Meija, J. (2010). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 40(3), 152-163. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11(001). [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Quora. (2017). Can a mass spectrometer determine the structure of an organic compound? [Link]

-

University of Babylon. (n.d.). Experiment 1: Melting Point. [Link]

-

Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. [Link]

-

University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Loring, J. S., et al. (2008). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 112(24), 5459-5468. [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

LibreTexts Chemistry. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. [Link]

-

Lin, I. J., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 7(10), 8443-8449. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Elmashni, D. (2013). LC/MS detection: powerful tool for organic compound analysis. Scientist Live. [Link]

-

Mettler Toledo. (n.d.). What is Melting Point? [Link]

-

Seton Hall University. (n.d.). Experiment 1 - Melting Points. [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry. [Link]

-

University of Connecticut. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

MDPI. (n.d.). Synthesis of N-Phenylpyrrole Carboximides. [Link]

-

University of Alberta. (2023). Solubility of Organic Compounds. [Link]

-

Amrita Vishwa Vidyapeetham. (2024). Solubility test for Organic Compounds. [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

-

PubMed Central. (n.d.). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. [Link]

-

ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

-

PubChem. (n.d.). methyl 1H-pyrrole-3-carboxylate. [Link]

Sources

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mt.com [mt.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 15. omicsonline.org [omicsonline.org]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. echemi.com [echemi.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 21. fiveable.me [fiveable.me]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. scientistlive.com [scientistlive.com]

- 24. chem.libretexts.org [chem.libretexts.org]

spectroscopic analysis of novel pyrrole-3-carboxylic acid derivatives

An In-depth Technical Guide to the Spectroscopic Analysis of Novel Pyrrole-3-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the . As a molecular scaffold of significant interest in medicinal chemistry and materials science, the unambiguous structural elucidation of these compounds is paramount.[1] This document moves beyond rote protocols to provide the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical workflow.

The pyrrole ring is a vital heterocyclic structure found in numerous natural and pharmaceutical molecules.[2] When functionalized with a carboxylic acid at the 3-position, the resulting scaffold presents a unique combination of aromaticity, hydrogen-bonding capabilities, and reactivity, making a multi-faceted spectroscopic approach essential for complete characterization.[1][3]

Our approach is grounded in a logical, multi-technique workflow designed to provide orthogonal data points, leading to confident structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR is the most powerful technique for the complete structural elucidation of organic molecules. For pyrrole-3-carboxylic acid derivatives, ¹H and ¹³C NMR are fundamental for defining the carbon skeleton, determining substituent positions, and confirming the overall connectivity.[4]

Expertise & Causality:

We begin with NMR because it provides the most detailed map of the molecule's covalent framework. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton signals, along with the chemical shifts of carbon signals, allow for a piece-by-piece construction of the molecular structure. For this class of compounds, particular attention is paid to the deshielded protons of the pyrrole ring and the carboxylic acid, whose chemical shifts are highly sensitive to the electronic environment.[5]

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded due to anisotropy and the electronegativity of the oxygen atoms. It appears as a broad singlet far downfield, generally in the 10-12 ppm range.[5][6] Its broadness is a result of hydrogen bonding and exchange. This signal's disappearance upon the addition of a few drops of D₂O is a definitive confirmation of its identity.[5]

-

Pyrrole N-H Proton: For N-unsubstituted derivatives, the N-H proton signal is also a broad peak, often observed between 11.50–11.62 ppm.[7] Its chemical shift can be influenced by solvent and concentration.

-

Pyrrole Ring Protons: The aromatic protons on the pyrrole ring will have distinct chemical shifts depending on their position relative to the electron-withdrawing carboxylic acid group and any other substituents. Their coupling constants (J-values) are critical for determining their relative positions.

-

Substituent Protons: Protons on alkyl or aryl substituents will appear in their characteristic regions, and their coupling to other protons provides further structural information.

¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the 165-185 δ range.[6] Its exact position can indicate whether it is conjugated with other parts of the molecule.

-

Pyrrole Ring Carbons: The carbons of the pyrrole ring will have distinct signals, with the carbon atom attached to the carboxylic acid (C3) being readily identifiable.

-

Substituent Carbons: Carbons from other substituents on the ring will appear at their expected chemical shifts.

Trustworthy Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons like -OH and -NH, resulting in sharper peaks.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used for referencing (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[8]

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

-

Carefully integrate all signals and determine coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Validation Step (D₂O Shake): After acquiring the initial ¹H NMR, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the -COOH and N-H signals confirms their assignment.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an essential, rapid technique used to confirm the presence of key functional groups. Its diagnostic power for pyrrole-3-carboxylic acid derivatives lies in its ability to definitively identify the carboxylic acid and pyrrole moieties through their characteristic vibrational frequencies.[9]

Expertise & Causality:

We employ IR spectroscopy as a primary validation step. While NMR maps the skeleton, IR confirms the "building blocks." The presence of a very broad O-H stretch and a sharp C=O stretch is a classic signature of a carboxylic acid.[10] Furthermore, the position of the C=O stretch can provide evidence of conjugation. A carbonyl group conjugated with the aromatic pyrrole ring will absorb at a lower frequency (wavenumber) compared to a non-conjugated one.[11][12]

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Comments |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) | This broadness is due to hydrogen-bonded dimers and is highly characteristic.[10] |

| Pyrrole N-H | Stretch | 3400 - 3200 | Appears as a sharper peak on top of the broad O-H band if present.[7][13] |

| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Position is sensitive to conjugation. Dimeric acids absorb around 1710 cm⁻¹.[6] Conjugated acids absorb closer to 1690 cm⁻¹.[12] |

| Pyrrole Ring | C=C & C-N Stretch | 1500 - 1400 | Fundamental vibrations of the polypyrrole ring.[13] |

| Carboxylic Acid C-O | Stretch | 1320 - 1210 | A strong band, coupled with the O-H bend.[9] |

Trustworthy Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, solid sample directly onto the ATR crystal (e.g., diamond). No extensive sample preparation like KBr pellets is required, making the technique rapid and minimizing potential sample contamination or degradation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Before analyzing the sample, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself from the sample spectrum.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) to identify the key absorption bands as detailed in the table above. The self-validating nature of this protocol comes from the combined observation of the very broad O-H, the strong C=O, and the C-O stretch, which together provide a definitive fingerprint for the carboxylic acid group.

Mass Spectrometry (MS): Molecular Weight and Formula Determination

Mass spectrometry is the definitive technique for determining the molecular weight of a novel compound and, with high-resolution instruments, its elemental formula.

Expertise & Causality:

We use MS early in the workflow to confirm that the synthesized compound has the expected molecular weight. This is a critical go/no-go checkpoint. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula, severely constraining the possibilities for the compound's structure.

Trustworthy Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be high purity (LC-MS grade).

-

Ionization Method: Electrospray ionization (ESI) is the method of choice for these molecules as it is a soft ionization technique that typically yields the intact molecular ion with minimal fragmentation.

-

Mode Selection:

-

Negative Ion Mode: This is often the preferred mode for carboxylic acids, as they readily lose a proton to form the [M-H]⁻ ion.

-

Positive Ion Mode: This mode can also be used, which would typically show the protonated molecule [M+H]⁺. Running both modes can provide complementary information.

-

-

Mass Analyzer: Utilize a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the full scan mass spectrum.

-

Data Analysis & Validation:

-

Identify the peak corresponding to the molecular ion (e.g., [M-H]⁻ or [M+H]⁺).

-

Compare the measured accurate mass to the theoretical mass calculated for the proposed molecular formula. A mass error of less than 5 ppm provides high confidence in the assigned formula. For example, a molecular ion peak at m/z 270.940 was used to confirm the structure of a pyrrole derivative.[11]

-

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is directly related to the extent of the conjugated π-system.

Expertise & Causality:

While not a primary tool for structural elucidation, UV-Vis is valuable for confirming the presence of a conjugated system and for quantitative analysis. The pyrrole ring is aromatic, and when conjugated with the carboxylic acid and potentially other substituents, it will exhibit characteristic absorptions. Carboxylic acids themselves show a weak n→π* transition at a low wavelength (200–215 nm).[12] However, in highly conjugated systems, this absorption shifts to a higher wavelength (a bathochromic shift) and increases in intensity.[5][12] This technique is particularly useful for comparing a series of related derivatives to understand how changes in substitution affect the electronic structure.

Trustworthy Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ to 10⁻⁶ M. Prepare a "blank" cuvette containing only the solvent.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Place the blank cuvette in both the sample and reference holders and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the blank in the sample holder with the cuvette containing the sample solution. Scan the absorbance over the same wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ). The results can be compared with known compounds or theoretical calculations to validate the electronic structure of the derivative.

References

-

Al-Qawasmeh, R. A., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available at: [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Shimokawa, K., et al. (n.d.). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Journal of Molecular Spectroscopy. Available at: [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole-3-carboxylic acid. PubChem Compound Database. Available at: [Link]

-

Al-Zoubi, M. S., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). New poly(pyrrole-3,4-dicarboxylic acid) (PPyDCA) was synthesized by chemical and electrochemical polymerization methods. ResearchGate. Available at: [Link]

-

Walter, H. (2008). New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. Available at: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

-

Anderson, H. J., & Loader, C. E. (1980). Synthesis of Pyrrole-3-carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). a) UV-vis absorption spectra and b) fluorescence spectra of... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. ResearchGate. Available at: [Link]

-

Fiorito, S., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available at: [Link]

-

Alam, M. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. ResearchGate. Available at: [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. Available at: [Link]

-

LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

YouTube. (2024). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. Available at: [Link]

Sources

- 1. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure of N-Methyl-Phenyl-Pyrrole Compounds: From Synthesis to Supramolecular Architecture

Introduction

The N-methyl-phenyl-pyrrole scaffold is a privileged structural motif in modern chemistry. As synthetic analogs of the natural antifungal compound pyrrolnitrin, these molecules are foundational in the development of agrochemicals.[1] Beyond this, their unique electronic and structural properties make them valuable building blocks for functional materials and key pharmacophores in drug discovery programs. Understanding the three-dimensional arrangement of these molecules in the solid state—their crystal structure—is paramount. It dictates critical physicochemical properties, including solubility, stability, and bioavailability, which are decisive factors in both materials science and pharmaceutical development.

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the methodologies and analytical principles for determining and interpreting the crystal structures of N-methyl-phenyl-pyrrole compounds. We will journey from the foundational steps of chemical synthesis and crystal growth to the intricacies of single-crystal X-ray diffraction and the analysis of the supramolecular forces that govern crystal packing. By explaining the causality behind experimental choices, this document serves as both a practical protocol and a conceptual framework for structural analysis.

Part 1: The Foundation - Synthesis and Crystal Growth

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is fundamentally limited by the quality of the single crystal used for analysis. Therefore, meticulous synthesis, purification, and crystallization are non-negotiable prerequisites.

Causality in Synthesis: The Paal-Knorr Approach

The Paal-Knorr synthesis is a classic and robust method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] For N-methyl-phenyl-pyrroles, this provides a convergent and reliable route.

Experimental Protocol: Synthesis of 1-Methyl-2-phenyl-1H-pyrrole (A Model Compound)

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,5-dimethoxytetrahydrofuran (1.0 equiv.) and ethanol.

-

Amine Addition: Add a solution of methylamine (1.1 equiv., 40 wt. % in H₂O) to the flask.

-

Acid Catalysis: Slowly add glacial acetic acid (2.0 equiv.). The acid catalyzes the hydrolysis of the dimethoxytetrahydrofuran to succinaldehyde, which is the reactive 1,4-dicarbonyl species.[3]

-

Phenyl Anion Addition: In a separate flask, prepare a Grignard reagent from bromobenzene and magnesium turnings in anhydrous THF. Cool the reaction mixture from the previous step to 0°C and slowly add the phenylmagnesium bromide Grignard reagent (1.0 equiv.).

-

Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the target compound.

The Art of Crystallization: Growing Diffraction-Quality Crystals

High-quality single crystals are grown by allowing molecules to slowly and methodically arrange themselves into a well-ordered lattice. Rapid precipitation must be avoided. Slow evaporation of a saturated solution is a widely used and effective technique.[4]

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Solvent Selection: The choice of solvent is critical and often determined empirically. The ideal solvent is one in which the compound is moderately soluble. A solvent in which the compound is too soluble will not allow crystallization, while one in which it is poorly soluble will cause it to precipitate as a powder. Common choices include ethanol, ethyl acetate, hexane, or mixtures thereof.

-

Preparation of Saturated Solution: Dissolve the purified N-methyl-phenyl-pyrrole compound in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be used to increase solubility.

-

Slow Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several hours to days, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

Part 2: The Core Methodology - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow of Single-Crystal X-ray Diffraction Analysis

The overall process can be broken down into several key stages, from mounting the crystal to analyzing the final structure.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal, free of cracks and defects, is carefully selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. To minimize atomic thermal vibrations and obtain higher quality data, the crystal is maintained at a low temperature (typically 100–173 K) using a cryosystem.[4] The instrument, equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector, rotates the crystal through a series of angles, measuring the intensity and position of thousands of diffracted X-ray beams.[4][5]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are then determined using computational methods such as SHELXT with intrinsic phasing.[5]

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F², typically with software like SHELXL.[5] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by metrics such as the R-factor.[6][7][8]

Part 3: Deciphering the Structure - Analysis and Interpretation

A solved crystal structure provides a wealth of information. The primary data points are the atomic coordinates, but the true insights come from analyzing the molecular conformation, intermolecular interactions, and overall crystal packing.

Molecular Conformation

For N-methyl-phenyl-pyrrole compounds, a key conformational feature is the relative orientation of the phenyl and pyrrole rings. This is quantified by the dihedral angle between the planes of the two rings. This angle is a delicate balance between steric hindrance from substituents and electronic effects (conjugation). For example, in the related structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, the phenyl and pyrrole rings are twisted out of the plane of the central pyrazole ring with dihedral angles of 34.95° and 58.99°, respectively.[7] This twisting minimizes steric clash while influencing the molecule's overall electronic properties.

Supramolecular Assembly: Intermolecular Interactions

Molecules in a crystal are not isolated; they are held together by a network of non-covalent interactions that dictate the crystal's architecture and stability.[9][10][11] For N-methyl-phenyl-pyrrole systems, which lack strong hydrogen bond donors, weaker interactions become dominant.

-

π-π Stacking: The aromatic phenyl and pyrrole rings can stack on top of each other, an interaction driven by favorable electrostatic and dispersion forces.

-

C-H···π Interactions: Hydrogen atoms attached to carbon can act as weak donors, interacting with the electron-rich face of an adjacent aromatic ring. These interactions are ubiquitous and play a crucial role in the packing of aromatic heterocycles.[7]

-

van der Waals Forces: These are the universal attractive and repulsive forces between all atoms.

Quantitative Crystallographic Data

The results of a crystal structure determination are summarized in a standardized format. The table below presents key crystallographic parameters for several substituted phenyl-pyrrole derivatives, illustrating the diversity of their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | R-factor | Ref. |

| Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate | C₂₆H₂₃NO₂ | Orthorhombic | P2₁2₁2₁ | 8.8056(2) | 10.6638(2) | 21.8315(5) | 90 | 4 | 0.044 | [4] |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | C₁₅H₁₃N₃O | Monoclinic | P2₁/c | 9.5807(8) | 15.1720(13) | 8.7370(8) | 93.618(1) | 4 | 0.044 | [7] |

| Methyl 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate | C₂₁H₁₉NO₃ | Monoclinic | P2₁/n | 10.137(2) | 12.3205(18) | 14.700(3) | 106.432(1) | 4 | 0.051 | [8] |

| (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine | C₁₅H₁₄N₄O | Triclinic | P-1 | 9.1497(2) | 12.3932(3) | 12.7294(3) | 82.674(1) | 4 | 0.042 | [6] |

Note: Unit cell angles α and γ are 90° for Orthorhombic and Monoclinic systems unless otherwise specified. For the Triclinic system, α = 87.407(1)° and γ = 75.019(1)°.

Advanced Analysis: Hirshfeld Surfaces

To gain a more intuitive and quantitative understanding of intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[12] This technique partitions crystal space, creating a unique surface for each molecule that visually encodes all of its intermolecular contacts simultaneously.[13] Regions of close contact (e.g., hydrogen bonds, C-H···π interactions) are highlighted, and the surface can be mapped with properties like electrostatic potential. Two-dimensional "fingerprint plots" derived from the surface quantify the proportion of different types of contacts, allowing for a rapid comparison of packing modes across different structures or polymorphs.[12][13]

Part 4: The Broader Context - Data and Resources

The field of crystallography is built upon the open sharing of data. The primary global repository for small-molecule organic and metal-organic crystal structures is the Cambridge Structural Database (CSD) .[14]

-

Authoritative Source: The CSD is a CoreTrustSeal certified repository containing over 1.3 million curated crystal structures.[14] It is the definitive resource for finding, analyzing, and comparing crystallographic data.

-

Search Capabilities: The CSD offers powerful search tools, including the ability to search by chemical substructure, allowing researchers to find all published crystal structures containing the N-methyl-phenyl-pyrrole core.[15][16]

-

Self-Validation: When publishing a new crystal structure, researchers are required to deposit their data with the CSD. This process includes automated validation checks, ensuring the integrity and quality of the data, making the system a self-validating one.

Conclusion

The crystal structure of an N-methyl-phenyl-pyrrole compound is the ultimate arbiter of its solid-state properties. This guide has outlined the critical, interconnected workflow required to elucidate this structure with high fidelity. Success hinges on a multi-stage, detail-oriented approach that begins with thoughtful synthesis and meticulous crystallization, proceeds through rigorous X-ray diffraction data collection and refinement, and culminates in a sophisticated analysis of molecular conformation and the subtle hierarchy of intermolecular forces. By understanding the causality behind each step and leveraging powerful analytical tools and databases like the CSD, researchers can unlock the structural insights necessary to advance the rational design of new pharmaceuticals and functional materials.

References

- A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of Substituted Pyrroles. (2025). Benchchem.

- Mague, J. T., et al. (2014). Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1216.

- Mague, J. T., et al. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1131–o1132.

- Crystal structure of methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate, C21H19NO3. (2025).

- Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30 and synthetic bacteriochlorins 31.

- Spackman, M. A., & Jayatilaka, D. (2009). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 11(1), 19-32.

- Gavezzotti, A. (2013).

- Stone, A. J. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday discussions, 203, 9-28.

- Batsanov, S. S. (2019). Weak interactions in crystals: old concepts, new developments.

-

Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][4][17]Phenanthrolines Bearing a 9-Cyano Group. (2024). MDPI.

- The Largest Curated Crystal Structure D

- Synthesis method of N-methylpyrrole.

- Please suggest best process for N-methyl pyrrole synthesis ?.

- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone.

- Pyrrole. Wikipedia.

- Chemical structure searching. CCDC.

- Leroch, M., et al. (2016). Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance. Frontiers in Microbiology, 7, 1988.

- Search - Access Structures. CCDC.

Sources

- 1. Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 10. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 11. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fingerprinting intermolecular interactions in molecular crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 15. Chemical structure searching - Access Structures [ccdc.cam.ac.uk]

- 16. Search - Access Structures [ccdc.cam.ac.uk]

- 17. 4-methyl-2-phenyl-1H-pyrrole | C11H11N | CID 12436850 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability Profiling of 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic Acid

Introduction: The Imperative of Early-Stage Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey of a candidate molecule from initial synthesis to a viable therapeutic is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Poor solubility can lead to insufficient bioavailability, while inadequate stability can compromise shelf-life, safety, and efficacy. This guide provides an in-depth framework for the systematic evaluation of two such cornerstone properties—solubility and stability—using the novel heterocyclic compound 1-Methyl-2-phenyl-1H-pyrrole-3-carboxylic acid as a case study.

Pyrrole-containing structures are of significant interest in medicinal chemistry, forming the core of numerous biologically active agents.[1] Their successful development, however, hinges on a thorough understanding of their behavior in various chemical and physical environments. This document is intended for researchers, formulation scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them to enable a robust and scientifically sound characterization of this, and similar, candidate molecules.

Compound Profile: this compound

A foundational understanding of the molecule's intrinsic properties is the necessary starting point for any solubility or stability investigation. The structure combines a substituted pyrrole ring, a known pharmacophore, with a phenyl group and a carboxylic acid moiety. The carboxylic acid is a key feature, suggesting that the compound's solubility will be highly dependent on pH.

| Property | Value / Identifier | Source |

| IUPAC Name | This compound | - |

| CAS Number | 807624-24-4 | [2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [2] |

| Molecular Weight | 201.22 g/mol | Calculated |

| Chemical Structure |  | - |

| PubChem CID | 45096728 | [2] |

| Predicted pKa | ~4.0 - 5.0 (Carboxylic Acid) | Estimated based on similar structures |

| Predicted logP | ~2.5 - 3.5 | Estimated based on structure |

Note: Predicted pKa and logP values are estimations and must be confirmed experimentally.

Aqueous and Solvent Solubility Assessment

Solubility dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. For parenteral formulations, it defines the achievable concentration. The presence of the carboxylic acid group makes pH a critical variable for aqueous solubility.

Scientific Rationale for Method Selection

The Thermodynamic Shake-Flask Method is the gold-standard for solubility determination. It measures the equilibrium solubility of a compound in a given medium, providing a definitive value that is not influenced by kinetic factors. This method is chosen for its accuracy and reproducibility, which are essential for building a reliable biopharmaceutical profile. We will assess solubility in aqueous buffers of varying pH to understand the impact of ionization on the carboxylic acid group, and in common organic co-solvents used in formulation development.

Experimental Workflow: Solubility Determination

The following diagram outlines the systematic process for determining the thermodynamic solubility of the target compound.

Caption: Workflow for Forced Degradation Stability Study.

Detailed Protocol: Forced Degradation

A target degradation of 5-20% is ideal to ensure that secondary degradation is minimized. Time points should be adjusted accordingly.

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Incubate in a water bath at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 N NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

-

Photostability: Expose the solid powder and the solution (in a quartz cuvette) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B. A control sample should be wrapped in aluminum foil and stored under the same conditions.

-

Thermal Stress: Store the solid API in a controlled oven at 80°C, optionally with controlled humidity (e.g., 75% RH).

-

Sampling and Analysis:

-

At each designated time point (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of the stressed solution.

-

For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase.

-

Analyze all samples by a stability-indicating HPLC method, preferably with PDA and Mass Spectrometry (MS) detection. The PDA detector is crucial for assessing peak purity and ensuring that co-eluting peaks are not missed. MS is used to identify the mass of any degradation products, aiding in structural elucidation.

-

Data Interpretation and Summary

The primary output is the percentage of the parent compound remaining and the percentage of each new impurity formed. This allows for the identification of the conditions under which the compound is least stable.

| Stress Condition | Reagent / Setting | Potential Outcome | Implication for Development |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | Potential for pyrrole ring polymerization or hydrolysis of amide bonds if present. | Avoid low pH in liquid formulations; potential for interactions with acidic excipients. |

| Basic Hydrolysis | 0.1 N NaOH, 60°C | Generally stable, but potential for ring-opening in extreme cases. | Indicates stability in neutral to alkaline pH formulations. |

| Oxidation | 3% H₂O₂, RT | High susceptibility expected at the electron-rich pyrrole ring. | Formulation may require antioxidants and/or packaging with an oxygen scavenger (e.g., nitrogen headspace). |

| Photolysis | ICH Q1B light | Potential for degradation due to the aromatic and conjugated system. | Requires light-protective primary packaging (e.g., amber vials, opaque containers). |

| Thermal | 80°C (Solid) | Should be relatively stable, but melting point is a key factor. | Defines acceptable storage and shipping temperature excursions. |

Conclusion and Strategic Path Forward

This technical guide outlines a comprehensive, first-pass strategy for characterizing the solubility and stability of this compound. The data generated from these studies are fundamental. Solubility results will directly inform the strategy for formulation, indicating whether pH modification, co-solvents, or advanced techniques like amorphous solid dispersions will be necessary. Stability data will define the degradation profile, guide the selection of excipients and packaging, and establish the preliminary shelf-life and storage conditions. By investing in this rigorous, foundational analysis, development teams can de-risk their programs, anticipate formulation and manufacturing challenges, and build a robust data package for regulatory submissions, ultimately accelerating the path to clinical application.

References

-

Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. Available at: [Link]

-

Piskorz, J., et al. (2024). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). HMDB. Available at: [Link]

-

PubChem. (n.d.). 1-methyl-1H-pyrrole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

American Elements. (n.d.). This compound. American Elements. Available at: [Link]

-

Zajdel, P., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PubMed Central. Available at: [Link]

-

Hebeisen, P., et al. (n.d.). Synthesis of N-Phenylpyrrole Carboximides. MDPI. Available at: [Link]

-

Kappe, C. O., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]

-

Bhardwaj, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

-

Wang, Z., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

-

ChemSynthesis. (n.d.). methyl 1H-pyrrole-3-carboxylate - 2703-17-5. ChemSynthesis. Available at: [Link]

Sources

Unlocking the Pharmacological Versatility of Substituted Pyrrole Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrole Carboxylic Acid as a Privileged Scaffold

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of biologically active molecules. Its presence in natural products like heme and chlorophyll underscores its fundamental role in biological systems. When functionalized with a carboxylic acid and other substituents, the pyrrole scaffold transforms into a versatile platform for drug discovery, exhibiting a remarkable breadth of pharmacological activities.[1][2][3] Marketed drugs such as Atorvastatin (a cholesterol-lowering agent), Ketorolac (an anti-inflammatory drug), and Sunitinib (an anticancer agent) feature the pyrrole moiety, highlighting its clinical and commercial significance.[1] This guide provides an in-depth exploration of the biological potential of substituted pyrrole carboxylic acids, focusing on the synthetic strategies, mechanisms of action, and the experimental protocols required to validate their therapeutic promise in oncology, infectious diseases, and neurodegeneration.

Core Synthetic Strategies: From Classical Reactions to Modern Innovations

The biological evaluation of any chemical scaffold is fundamentally dependent on robust and flexible synthetic methodologies. The synthesis of substituted pyrroles has evolved from classical name reactions to sophisticated modern techniques that allow for precise control over substitution patterns.

Classical Synthetic Routes:

-

Paal-Knorr Synthesis: This remains one of the most widely applied methods, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[2][4][5] The choice of the starting amine directly dictates the N-substituent, offering a straightforward entry point for diversification.

-

Hantzsch Pyrrole Synthesis: This method utilizes the reaction of a β-ketoester with a β-halo-ketone or aldehyde in the presence of ammonia or a primary amine.[5] It provides access to a different substitution pattern compared to the Paal-Knorr approach.

-

Knorr Pyrrole Synthesis: This versatile method involves the condensation of an α-amino ketone with a dicarbonyl compound that has an electron-withdrawing group, activating the adjacent methylene group.[5]

Modern Synthetic Approaches:

Contemporary organic synthesis has introduced milder and more efficient methods, including one-pot multicomponent reactions and transition-metal-catalyzed cross-couplings, which have expanded the accessible chemical space for pyrrole derivatives.[2][4]

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a target substituted pyrrole carboxylic acid derivative.

Caption: Generalized workflow for synthesis and validation of pyrrole derivatives.

Anticancer Potential: Targeting Core Hallmarks of Cancer

Substituted pyrrole carboxylic acids have emerged as potent anticancer agents that act through diverse mechanisms, including the disruption of cell division and the induction of programmed cell death.[6][7]

Mechanism 1: Disruption of Microtubule Dynamics

The mitotic spindle, composed of tubulin polymers, is essential for chromosome segregation during cell division. Agents that interfere with tubulin dynamics are highly effective cancer therapeutics. Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives have been identified as novel tubulin polymerization inhibitors.[8]

-

Causality: By binding to tubulin, these compounds prevent the proper formation of the mitotic spindle. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[8]

Caption: Inhibition of tubulin polymerization leading to G2/M arrest and apoptosis.

Mechanism 2: DNA Binding and Induction of Apoptosis

Another key anticancer strategy involves direct interaction with cellular DNA. Derivatives of 8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carboxylic acid have demonstrated the ability to bind to DNA, although the specific mode of action can vary based on their substitution patterns.[9]

-

Causality and Self-Validation: UV-vis absorption, circular dichroism, and viscosity measurements are used in concert to validate DNA binding. For example, compound 3d (3-(dimethylamino-propylamino) derivative) was shown to induce S-phase arrest followed by apoptosis, while compound 3g (3-piperidine derivative) induced apoptosis directly without the S-phase arrest.[9] This demonstrates how subtle structural changes can lead to distinct biological outcomes, a critical insight for rational drug design.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel pyrrole derivatives is typically assessed against a panel of human cancer cell lines.

| Compound ID | LoVo (Colon Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | SK-OV-3 (Ovarian Cancer) IC₅₀ (µM) | Reference |

| Derivative A | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.9 ± 0.1 | [10] |

| Derivative B | 3.2 ± 0.4 | 5.8 ± 0.6 | 2.5 ± 0.3 | [10] |

| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.5 ± 0.1 | [11] |

Experimental Protocol: MTS Cell Proliferation Assay

This protocol provides a reliable method for assessing the cytotoxic effects of test compounds on cancer cell lines.[8][10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the substituted pyrrole carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized to ensure the absorbance values are within the linear range of the plate reader.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Applications: Novel Strategies Against Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of antibiotics with novel mechanisms of action. Pyrrole carboxylic acids have shown significant promise as antibacterial and antifungal agents.[1][12]

Mechanism 1: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology during replication, making them validated targets for antibiotics.[13] Certain pyrrolamide derivatives effectively kill Mycobacterium tuberculosis by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase.[1]

-

Causality: By blocking these enzymes, the compounds prevent the unwinding and separation of bacterial DNA, leading to a halt in replication and ultimately cell death. The selectivity for bacterial enzymes over their human counterparts is key to their therapeutic index.

Mechanism 2: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors and the formation of biofilms.[14] Inhibiting QS is an attractive anti-virulence strategy that may exert less selective pressure for resistance compared to bactericidal antibiotics.

-

Example: The natural product 1H-pyrrole-2,5-dicarboxylic acid (PT22), isolated from an endophytic fungus, inhibits QS in Pseudomonas aeruginosa. It reduces the production of virulence factors like pyocyanin and rhamnolipid and inhibits biofilm formation without affecting bacterial growth.[14]

-